molecular formula C16H8O6 B1364853 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid CAS No. 42946-19-0

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid

Cat. No. B1364853
CAS RN: 42946-19-0
M. Wt: 296.23 g/mol
InChI Key: ZUTFCPOKQHJATC-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is an organic compound that falls under the category of Aryls . It is used for research purposes .


Synthesis Analysis

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid involves the use of ammonium hydroxide and zinc at 100℃ . Another method involves the use of oxygen in water and acetic acid at temperatures between 175 - 220℃ .


Molecular Structure Analysis

The molecular formula of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is C16H8O6 . The InChI key is ZUTFCPOKQHJATC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 296.24 . The compound should be stored in a sealed container in a dry environment .

Scientific Research Applications

Organic Synthesis Building Blocks

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: serves as a versatile building block in organic synthesis. Its rigid planar structure and reactive carbonyl groups make it suitable for constructing complex organic molecules. It’s often used in the synthesis of dyes, pigments, and pharmaceuticals due to its ability to undergo various chemical reactions such as Diels-Alder reactions, which can create new carbon-carbon bonds .

Photovoltaic Materials

The compound’s conjugated system and electron-accepting properties make it a candidate for use in photovoltaic materials. Researchers are exploring its incorporation into organic solar cells to improve their efficiency and stability. Its ability to accept electrons can enhance charge separation when combined with electron-donating materials, which is crucial for converting light into electricity .

Fluorescent Probes

Due to its fluorescent properties, this compound is being studied as a potential fluorescent probe in bioimaging. It can be functionalized to target specific biological structures, allowing scientists to visualize cellular processes in real-time with high specificity and sensitivity .

Metal-Organic Frameworks (MOFs)

The dicarboxylic acid groups of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid are ideal for forming coordination bonds with metal ions, leading to the creation of MOFs. These structures have applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity .

Redox Flow Batteries

Researchers are investigating the use of this compound in redox flow batteries. Its redox-active quinone moiety can undergo reversible oxidation and reduction, which is beneficial for energy storage applications. The stability and solubility of the compound at different pH levels are key factors in its potential use in flow batteries .

Aromatic Hydrocarbons Study

The compound is also used in the study of aromatic hydrocarbons’ behavior, particularly in understanding the mechanisms of their oxidation and reduction. This research has implications for environmental science, as many aromatic hydrocarbons are pollutants .

Advanced Material Science

In material science, the compound’s ability to form stable π-π interactions makes it useful for creating advanced materials with specific electronic and optical properties. It can be used to develop new types of semiconductors or materials with unique light-absorbing capabilities .

Pharmaceutical Research

Finally, in pharmaceutical research, the compound’s structure is being explored for drug design. Its planar shape and potential for functionalization make it a scaffold for developing new drugs, especially those targeting specific enzymes or receptors involved in disease processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

9,10-dioxoanthracene-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)10-4-2-8(16(21)22)6-12(10)13/h1-6H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTFCPOKQHJATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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